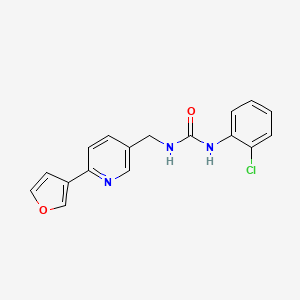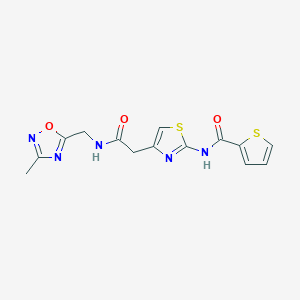![molecular formula C8H15N B2600444 9-Azabicyclo[6.1.0]nonane CAS No. 286-61-3](/img/structure/B2600444.png)
9-Azabicyclo[6.1.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[610]nonane is a bicyclic organic compound with the molecular formula C₈H₁₅N It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method for synthesizing 9-Azabicyclo[6.1.0]nonane involves the cyclization of appropriate precursors. For instance, the reaction of 1,5-dibromopentane with ammonia or primary amines under basic conditions can lead to the formation of the bicyclic structure.
Reductive Amination: Another synthetic route involves the reductive amination of cyclic ketones or aldehydes with amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves scalable cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9-Azabicyclo[6.1.0]nonane can undergo oxidation reactions to form N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated bicyclic amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides.
Reduction: Saturated bicyclic amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, 9-Azabicyclo[6.1.0]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activity. Its derivatives have been investigated for their effects on various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They are evaluated for their efficacy as drugs for treating neurological disorders, infections, and other medical conditions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[6.1.0]nonane and its derivatives depends on their specific chemical structure and the biological target they interact with. Generally, these compounds can act as enzyme inhibitors, receptor agonists or antagonists, or modulators of biochemical pathways. The nitrogen atom in the bicyclic structure often plays a crucial role in binding to the target site, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[6.1.0]nonane: This compound has an oxygen atom in place of the nitrogen atom in 9-Azabicyclo[6.1.0]nonane. It exhibits different chemical reactivity and applications.
9-Thiabicyclo[6.1.0]nonane: Similar to this compound but with a sulfur atom instead of nitrogen. It has unique properties and uses in sulfur chemistry.
Bicyclo[6.1.0]nonane: The parent hydrocarbon structure without any heteroatoms. It serves as a fundamental framework for various derivatives.
Uniqueness
This compound is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Properties
IUPAC Name |
9-azabicyclo[6.1.0]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-6-8-7(9-8)5-3-1/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSHYQHALGTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(N2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
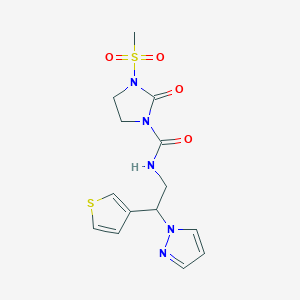
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
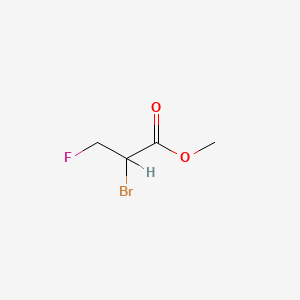
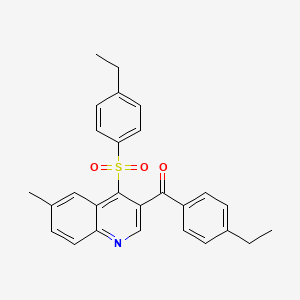
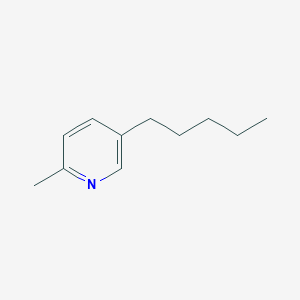
![4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid](/img/structure/B2600375.png)
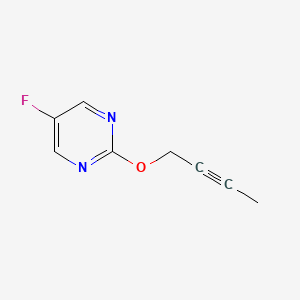
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)
![N-(3-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2600379.png)
![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)
